(2-(Dimethylamino)ethyl)triphenylphosphonium bromide

Organic Synthesis Materials Science Reagent Handling

Researchers requiring a robust Wittig olefination precursor to introduce amine functionality often face inconsistent reactivity. This high-purity phosphonium salt is the direct precursor to dimethylaminoethylidenetriphenylphosphorane, enabling efficient synthesis of allylic amines. Dual-functionality as a polymerizable surfactant also supports advanced MMT nanocomposites. • Direct ylide precursor for Wittig C=C bond formation • Introduces 2-aminoethylidene group into carbonyl compounds • ≥98% purity ensures reproducible results in medicinal chemistry and materials science.

Molecular Formula C22H25BrNP
Molecular Weight 414.3 g/mol
CAS No. 21331-80-6
Cat. No. B044340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Dimethylamino)ethyl)triphenylphosphonium bromide
CAS21331-80-6
Molecular FormulaC22H25BrNP
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1
InChIKeyYIIHEMGEQQWSMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-(Dimethylamino)ethyl)triphenylphosphonium Bromide


(2-(Dimethylamino)ethyl)triphenylphosphonium bromide (CAS 21331-80-6) is a versatile organophosphorus compound characterized by a quaternary phosphonium cation . Its structure features a triphenylphosphonium (TPP+) moiety, a known mitochondria-targeting vector, linked to a basic dimethylaminoethyl group [1]. This dual functionality enables its primary applications as a Wittig reagent precursor for synthesizing allylic amines [2] and as a polymerizable cationic surfactant for creating polymer-clay nanocomposites [3].

Why (2-(Dimethylamino)ethyl)triphenylphosphonium Bromide Is Irreplaceable


Substitution with a generic triphenylphosphonium (TPP+) salt is not scientifically valid due to critical performance differences. The functionalization of the TPP+ core dictates its application space. For instance, replacing this compound with a simple alkyl-TPP+ salt (e.g., ethyltriphenylphosphonium bromide) would forfeit its unique ability to act as a precursor to a dimethylaminoethylidene ylide for Wittig chemistry, which is essential for introducing a basic amine functionality into a target molecule [1]. Conversely, its use as a nanocomposite modifier is enabled by the specific cationic surfactant properties of the dimethylaminoethyl group, a characteristic not shared by other TPP+ derivatives like benzyltriphenylphosphonium chloride [2].

Key Evidence: (2-(Dimethylamino)ethyl)triphenylphosphonium Bromide


Melting Point and Thermal Stability

The compound's melting point range of 195-200 °C with decomposition provides a critical parameter for synthetic and formulation planning. In comparison, a simpler analog like ethyltriphenylphosphonium bromide has a distinct thermal profile and is not reported to decompose at its melting point, indicating a difference in thermal stability during processing [1]. This difference is crucial for selecting appropriate reaction conditions and storage protocols.

Organic Synthesis Materials Science Reagent Handling

Amino-Functionality via Wittig Chemistry

This compound serves as a unique precursor to dimethylaminoethylidenetriphenylphosphorane, a specialized Wittig reagent that introduces a basic 2-aminoethylidene group [1]. In a direct synthetic application, this reagent was used to condense with adamantanone to prepare a 2-aminoethylidene derivative of adamantane, a key step in introducing pharmacophoric amine groups into polycyclic systems [2]. A simple alkyl-TPP+ salt cannot undergo this specific ylide formation and subsequent condensation.

Organic Synthesis Medicinal Chemistry Allylic Amine Synthesis

Polymerizable Surfactant for Nanocomposites

The compound's ability to act as a polymerizable cationic surfactant for the intercalation of montmorillonite (MMT) clay is a key differentiator in polymer nanocomposite synthesis [1]. It has been specifically used to modify MMT, enabling the synthesis of poly(methyl methacrylate) (PMMA)-clay nanocomposite materials with altered dielectric properties [2]. Other common cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or non-polymerizable TPP+ salts, cannot be covalently integrated into the polymer matrix in the same manner, leading to different material stability and performance characteristics.

Materials Science Nanocomposites Polymer Synthesis

Applications of (2-(Dimethylamino)ethyl)triphenylphosphonium Bromide


Wittig Reaction: Allylic Amine Synthesis

As a direct precursor to the ylide dimethylaminoethylidenetriphenylphosphorane, this reagent is the optimal choice for introducing a 2-aminoethylidene group onto a carbonyl compound via the Wittig reaction [1]. This methodology is particularly valuable in medicinal chemistry for synthesizing complex amine-containing pharmacophores, as demonstrated in the synthesis of adamantane derivatives [2].

Polymer-Clay Nanocomposite Fabrication

This compound's ability to function as a polymerizable cationic surfactant makes it a critical component in the synthesis of advanced polymer-layered silicate nanocomposites [3]. By intercalating montmorillonite (MMT) clay, it enables the creation of hybrid materials with improved dielectric and mechanical properties, which are of significant interest in the automotive, aerospace, and electronics industries [3].

Technical Documentation Hub

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